![molecular formula C14H9IN2 B14804355 4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-iodophenyl)imino]methyl}benzonitrile is a chemical compound with the molecular formula C14H9IN2. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Métodos De Preparación
The synthesis of 4-{[(4-iodophenyl)imino]methyl}benzonitrile typically involves the reaction of 4-iodoaniline with 4-hydroxybenzaldehyde in the presence of a solvent such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the Schiff base. The product is then recrystallized from ethanol to obtain pure 4-{[(4-iodophenyl)imino]methyl}benzonitrile .
Análisis De Reacciones Químicas
4-{[(4-iodophenyl)imino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-{[(4-iodophenyl)imino]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of liquid crystalline materials, which have applications in display technologies and other electronic devices
Mecanismo De Acción
The mechanism of action of 4-{[(4-iodophenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, which can influence the compound’s activity .
Comparación Con Compuestos Similares
4-{[(4-iodophenyl)imino]methyl}benzonitrile can be compared with other Schiff bases and halogenated aromatic compounds. Similar compounds include:
4-{(4-iodophenyl)methylamino}benzonitrile: This compound has a similar structure but with a methylamino group instead of an imino group.
4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate: This compound is an ester derivative of 4-{[(4-iodophenyl)imino]methyl}benzonitrile and has applications in liquid crystalline materials.
The uniqueness of 4-{[(4-iodophenyl)imino]methyl}benzonitrile lies in its specific structural features, such as the presence of both an imine group and an iodine atom, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H9IN2 |
|---|---|
Peso molecular |
332.14 g/mol |
Nombre IUPAC |
4-[(4-iodophenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C14H9IN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H |
Clave InChI |
IVKHXRHCNKRNLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


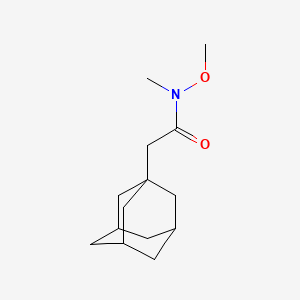

![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)

![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)

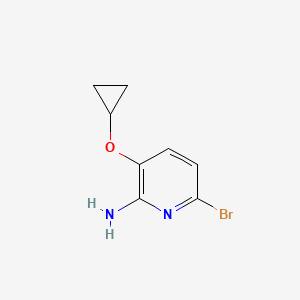
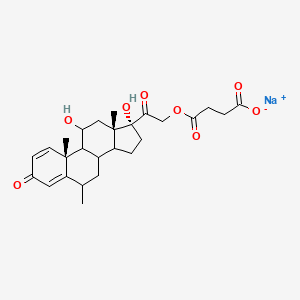
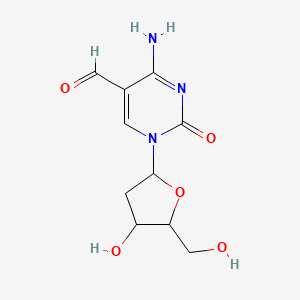

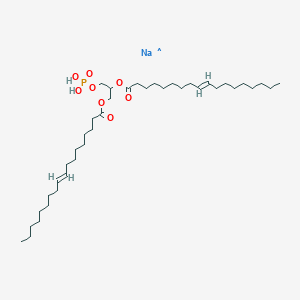
![3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B14804367.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
